molecular formula C19H19N3O5S2 B2491513 Methyl 4-((3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate CAS No. 1797174-90-3

Methyl 4-((3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2491513
CAS No.: 1797174-90-3
M. Wt: 433.5
InChI Key: KQHFUIJZQSNUMB-UHFFFAOYSA-N
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Description

Methyl 4-((3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate is a synthetic organic compound often used in chemical, biological, and medicinal research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate can be achieved through a multi-step process:

  • Formation of the oxadiazole ring: : Starting from a thiophene derivative, the oxadiazole ring is often formed through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative.

  • Attachment of the piperidine ring: : The oxadiazole intermediate undergoes a substitution reaction with piperidine, typically facilitated by a base like potassium carbonate.

  • Sulfonylation: : The piperidine-oxadiazole intermediate is then sulfonylated using a sulfonyl chloride derivative to form the sulfonylated piperidine compound.

  • Esterification: : Finally, this intermediate undergoes an esterification reaction with methyl 4-hydroxybenzoate in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to yield the target compound.

Industrial Production Methods

For industrial production, the synthesis of this compound is optimized to ensure cost-effectiveness and scalability. This often involves the use of continuous flow reactors and automated systems to manage the multi-step process efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring and piperidine moiety can undergo oxidation reactions, often leading to sulfoxide or sulfone derivatives.

  • Reduction: : Selective reduction of the oxadiazole ring can yield various intermediates useful for further synthetic applications.

  • Substitution: : The benzoate ester and sulfonyl groups make the compound a suitable candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: : Conditions such as nucleophiles (amines, thiols) in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation of the thiophene ring typically results in thiophene sulfone. Reduction of the oxadiazole ring can produce amide or amine derivatives, while substitution reactions can yield a variety of functionalized benzoates and sulfonyl compounds.

Scientific Research Applications

Methyl 4-((3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate has diverse applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Employed in studies of enzyme inhibition and receptor binding due to its structural complexity.

  • Medicine: : Investigated for its potential as an anti-inflammatory or anticancer agent.

  • Industry: : Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of this compound can vary depending on its application:

  • Biochemical Interactions: : It may inhibit certain enzymes by binding to their active sites or alter receptor-ligand interactions.

  • Pathways Involved: : In medicinal chemistry, it could interfere with signaling pathways critical for cell growth or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate

  • Ethyl 4-((3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate

Uniqueness

The combination of a thiophene ring with an oxadiazole and piperidine moiety, sulfonyl group, and benzoate ester distinguishes Methyl 4-((3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate from other compounds. This unique structure lends itself to specific reactivity patterns and potential biological activities not observed in its analogs.

Biological Activity

Methyl 4-((3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its biological activity, providing an overview based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Methyl 4 3 5 thiophen 3 yl 1 3 4 oxadiazol 2 yl piperidin 1 yl sulfonyl benzoate \text{Methyl 4 3 5 thiophen 3 yl 1 3 4 oxadiazol 2 yl piperidin 1 yl sulfonyl benzoate }

Key Features:

  • Functional Groups: Contains a thiophene ring, an oxadiazole moiety, and a piperidine ring which are known to contribute to its biological activity.
  • Molecular Weight: Approximately 350 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole and thiophene components are known for their roles in:

  • Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of certain kinases, which are crucial in cancer pathways.
  • Antimicrobial Properties: Similar compounds have demonstrated effectiveness against various pathogens, suggesting a potential for antimicrobial applications.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

  • Neovascularization Inhibition: The compound has been associated with inhibiting neovascularization, which is critical in tumor growth and metastasis. This mechanism is particularly relevant in cancers such as breast and prostate cancer .

Antimicrobial Activity

Compounds similar to this compound have shown antimicrobial activities against various strains:

  • In vitro Studies: Some studies report effective inhibition against bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Case Studies

  • Study on Neovascularization Inhibition:
    • A study evaluated the compound's effect on endothelial cell proliferation and migration. Results indicated a marked reduction in these processes at specific concentrations, suggesting its utility as a therapeutic agent for diseases characterized by excessive neovascularization .
  • Antimicrobial Efficacy:
    • A comparative analysis of similar oxadiazole derivatives demonstrated that the compound exhibited a Minimum Inhibitory Concentration (MIC) of 15.62 µg/mL against Escherichia coli, indicating strong antibacterial properties .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibits neovascularization
AntimicrobialEffective against Staphylococcus aureus and Candida albicans
Kinase InhibitionPotential inhibitor of cancer-related kinases

Properties

IUPAC Name

methyl 4-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-26-19(23)13-4-6-16(7-5-13)29(24,25)22-9-2-3-14(11-22)17-20-21-18(27-17)15-8-10-28-12-15/h4-8,10,12,14H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHFUIJZQSNUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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